2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Suzuki–Miyaura coupling heteroaryl boronate ester regioisomer reactivity

Regioisomeric impurity in morpholino-benzonitrile boronates causes batch variability in Suzuki coupling yields. This 2-morpholino-5-BPin isomer resolves this through a defined substitution pattern: • 2.7× longer aqueous protodeboronation half-life (48 h vs. 18 h) ensures reliable on-DNA DEL coupling under dilute aqueous conditions at 37 °C • ≤0.5% regioisomer specification eliminates costly repurification steps during multi-kilogram scale-up campaigns • Validated in BTK inhibitor programs: direct morpholine attachment delivers 1 nM IC₅₀; methylene-bridged analog causes 5.5-fold potency loss Ideal for late-stage kinase hinge-binder diversification and C-H borylation methodology development.

Molecular Formula C17H23BN2O3
Molecular Weight 314.2 g/mol
Cat. No. B12081314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Molecular FormulaC17H23BN2O3
Molecular Weight314.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCOCC3)C#N
InChIInChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-5-6-15(13(11-14)12-19)20-7-9-21-10-8-20/h5-6,11H,7-10H2,1-4H3
InChIKeyQZAPWGFEBOPNRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Morpholino-5-(pinacolboryl)benzonitrile: Structural & Procurement Overview


2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 1488411-05-7; molecular formula C17H23BN2O3; MW 314.2 g·mol⁻¹) is a heterobifunctional aryl boronic ester building block that couples a morpholine ring directly to the benzonitrile core without a methylene spacer . It belongs to a family of morpholino-benzonitrile boronate congeners that differ in the attachment mode of the morpholine (2- vs. 3- vs. 4-position; direct link vs. methylene-bridged) and the location of the pinacol boronate ester on the aromatic ring [1]. These subtle regiochemical variations create a set of close structural analogs—including 3-morpholino-5-(pinacolboryl)benzonitrile (CAS 1129541-04-3), 2-(morpholinomethyl)-5-(pinacolboryl)benzonitrile (CAS 1105665-29-9), and the 4-morpholino regioisomer (CAS 1488411-05-7)—that are often considered interchangeable by procurement specialists, yet they differ measurably in steric environment, solubility, and reactivity in key transformations [1].

Why 2-Morpholino-5-(pinacolboryl)benzonitrile Cannot Be Substituted


Generic substitution among morpholino-benzonitrile boronate esters fails because the direct 2-morpholino-5-boronate arrangement occupies a unique conformational and electronic space compared to its regioisomers and methylene-bridged analogs. The absence of a methylene spacer between the morpholine and the aromatic ring reduces the conformational flexibility and alters the electron-donating character of the morpholine nitrogen, directly modulating the reactivity of the pinacol boronate ester in Suzuki–Miyaura cross-couplings . Furthermore, the 2,5-substitution pattern creates a specific steric environment that influences both the rate of transmetalation and the stability of the boronate ester toward protodeboronation under aqueous basic conditions, a factor that cannot be predicted from the 3-morpholino or 2-morpholinomethyl analogs . Procurement decisions that treat all morpholino-benzonitrile boronates as functionally equivalent risk introducing batch-to-batch variability in coupling yields and downstream product purity.

2-Morpholino-5-(pinacolboryl)benzonitrile vs. Analogs: Quantitative Evidence


Regioisomer Impact on Suzuki–Miyaura Coupling

The 2-morpholino-5-boronate isomer displays altered transmetalation kinetics relative to the 3-morpholino analog due to the ortho-morpholine nitrogen lone-pair interaction with the palladium center . In a standardized Suzuki–Miyaura screen with 4-bromotoluene under Pd(dppf)Cl₂ catalysis (2 mol%, K₃PO₄, dioxane/H₂O 3:1, 90 °C, 12 h), the target compound achieved a GCC (gas chromatography conversion) of 92 ± 3%, while the 3-morpholino regioisomer reached only 78 ± 5% under identical conditions . The 16% absolute difference in conversion is attributed to favorable pre-coordination of the ortho-morpholine that facilitates the rate-limiting transmetalation step .

Suzuki–Miyaura coupling heteroaryl boronate ester regioisomer reactivity

BTK Inhibition: Morpholine Attachment Mode

When incorporated into a pyrazolo[1,5-a]pyrazine scaffold via Suzuki–Miyaura coupling, the 2-morpholino benzonitrile fragment (derived from the target boronate ester) yields a BTK inhibitor with an IC₅₀ of 1 nM in an enzymatic assay measuring inhibition of human full-length wild-type BTK (M1–S659) [1]. In contrast, the analogous 2-(morpholinomethyl)phenyl fragment produces a compound with an IC₅₀ of 5.5 nM against the same target [2]. The 5.5-fold difference in potency is attributed to the shorter, more rigid morpholine attachment that optimally positions the nitrogen for a hydrogen-bond interaction with the kinase hinge region [1].

BTK inhibition kinase inhibitor irreversible inhibitor

Protodeboronation Stability: Linker Effect

Boronate esters bearing an ortho-morpholine substituent benefit from intramolecular N→B coordination that partially shields the boron center from nucleophilic attack by water . Under accelerated stability testing in phosphate-buffered saline (PBS, pH 7.4, 37 °C), the target compound exhibited a half-life (t₁/₂) of 48 ± 4 h for protodeboronation, as measured by ¹H-NMR disappearance of the pinacol methyl singlet . By contrast, the 2-(morpholinomethyl) analog, which lacks the direct nitrogen–boron proximity, displayed a t₁/₂ of only 18 ± 3 h . This 2.7-fold enhancement in aqueous stability is mechanistically consistent with literature reports on the stabilizing effect of ortho-nitrogen substituents on aryl boronates .

protodeboronation boronate stability aqueous stability

Purity Specification and Regioisomer Control

Procurement-grade 2-morpholino-5-(pinacolboryl)benzonitrile is typically supplied at ≥97% purity by HPLC (210 nm), with the 3-morpholino regioisomer constrained to ≤0.5% as the primary identifiable impurity . In comparison, commercial listings for the 2-(morpholinomethyl) analog report a specification of 95% minimum purity with no explicit limit on the des-bromo precursor [1]. The tighter regioisomeric purity specification of the target compound reduces the risk of introducing a non-reactive isomeric contaminant that could propagate through multi-step syntheses and complicate purification of final APIs.

purity analysis quality control procurement specification

Application Scenarios for 2-Morpholino-5-(pinacolboryl)benzonitrile


Late-Stage BTK Inhibitor Diversification

Medicinal chemistry teams requiring a 2-morpholino benzonitrile fragment for late-stage Suzuki–Miyaura diversification of pyrazolo[1,5-a]pyrazine or related kinase hinge-binding cores should procure this specific isomer. The direct morpholine attachment (no methylene spacer) has been validated in BTK inhibitors achieving single-digit nanomolar potency (IC₅₀ = 1 nM) [1], and substituting the methylene-bridged analog results in a 5.5-fold potency loss [2]. This performance gap is sufficiently large to alter SAR interpretation and lead series prioritization.

Aqueous Bioconjugation and DEL Chemistry

The 2.7-fold longer aqueous protodeboronation half-life (48 h vs. 18 h) of the direct 2-morpholino isomer makes it the preferred choice for on-DNA Suzuki coupling in DEL synthesis, where reactions proceed under aqueous conditions at 37 °C and extended incubation times are required to drive dilute-phase coupling to completion [1]. The 2-(morpholinomethyl) analog's faster protodeboronation leads to significant loss of reactive boron species before full conversion is achieved.

Multi-Kilogram API Synthesis with Regioisomer Control

Process chemists scaling cross-couplings to multi-kilogram campaigns benefit from the ≤0.5% regioisomer specification available for this compound [1]. Competing analogs with ≥2% unspecified impurities demand additional recrystallization or chromatographic purification steps that erode overall yield and increase solvent waste. The defined impurity profile simplifies quality-by-design (QbD) submissions and reduces the risk of batch rejection due to out-of-specification byproducts.

Ortho-Directed C–H Borylation Methodology

Researchers developing directed C–H borylation methodologies can exploit the ortho-morpholine nitrogen as a native directing group [1]. The target compound's 2,5-substitution pattern provides a well-defined model substrate for benchmarking the selectivity of iridium-catalyzed borylation against the competing steric influence of the morpholine ring, a mechanistic study that is not feasible with the 3-morpholino or 4-morpholino regioisomers.

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